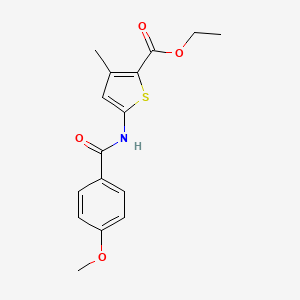

ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (EMMC) is a new compound synthesized from the reaction of ethyl 5-amino-3-methylthiophene-2-carboxylate (EMT) and 4-methoxybenzaldehyde (MBA). EMMC has been studied for its potential applications in a variety of fields, including drug discovery, biomedical research, and biotechnology. In Additionally, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EMMC will be explored.

Wissenschaftliche Forschungsanwendungen

Soluble Epoxide Hydrolase (sEH) Inhibition

- Compound Activity : Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been investigated as a potential sEH inhibitor. It exhibits considerable in-vitro sEH inhibitory activity, making it a promising candidate .

- Significance : By targeting sEH, this compound may help regulate EETs (epoxyeicosatrienoic acids) and impact physiological processes such as sodium renal excretion, vascular relaxation, and leukocyte adhesion .

Anticancer Potential

- Activity : Some derivatives exhibit remarkable cytotoxic potential against cancer cell lines (e.g., MCF-7 and T98G). Notably, they are non-toxic to normal cells .

- Lead Molecules : 5-glyoxylamido derivatives of this compound may serve as lead molecules for developing new anticancer agents .

Medicinal Chemistry Applications

- Diverse Pharmacological Activities : Anthranilic acid derivatives, including ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, have shown diverse pharmacological activities. These include antibacterial, anti-inflammatory, antiviral, and antithrombotic effects .

- Potential Therapeutic Targets : The compound’s structural features make it an interesting candidate for drug development in various therapeutic areas .

Chemical Synthesis and Characterization

- Synthesis : Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can be synthesized using appropriate methods, such as aminocarbonylation or other synthetic routes .

- Characterization : Detailed characterization of this compound’s physical properties and structure is essential for further studies .

Molecular Modeling Studies

- In Silico Insights : Computational studies have identified this compound as a cyclin-dependent kinase 6 and 9 (CDK6 and 9) inhibitor. Understanding its mode of action through molecular modeling is crucial for drug design .

Future Research Directions

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the aminocarbonylation of ethyl 2-substituted 5-iodobenzoate, a similar compound, has been investigated in the presence of a series of amine nucleophiles . This process provides an efficient synthetic route for producing various 5-carboxamide and 5-glyoxylamide derivatives of 2-(N-substituted) ethylbenzoates .

Biochemical Pathways

Similar compounds have been found to inhibit cyclin-dependent kinases 6 and 9 (cdk6 and 9) , which play crucial roles in cell cycle regulation. This suggests that this compound may also affect cell cycle-related pathways.

Result of Action

Similar compounds have shown cytotoxic potential on mcf-7 and t98g cancer cell lines . This suggests that this compound may also have potential anticancer effects.

Action Environment

It is known that the formation of amides and α-ketoamides from similar compounds is strongly influenced by reaction conditions . This suggests that environmental factors may also influence the action of this compound.

Eigenschaften

IUPAC Name |

ethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEXCUJGSAHIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523735.png)

![N-cycloheptyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523750.png)

![N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B6523753.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6523760.png)

![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6523765.png)

![N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B6523776.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide](/img/structure/B6523784.png)

![3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide](/img/structure/B6523787.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6523788.png)

![3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523792.png)

![4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523815.png)